molecular formula C6H10O3 B092053 (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde CAS No. 15186-48-8

(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

Cat. No.: B092053
CAS No.: 15186-48-8
M. Wt: 130.14 g/mol
InChI Key: YSGPYVWACGYQDJ-YFKPBYRVSA-N
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Description

®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde is an organic compound with the molecular formula C6H10O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used as an intermediate in organic synthesis due to its unique structure, which includes a dioxolane ring and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde typically involves the reaction of ®-glycidol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a dioxolane ring, followed by oxidation to introduce the aldehyde group. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid

    Solvent: Common solvents include dichloromethane or toluene

Industrial Production Methods: In an industrial setting, the production of ®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors with immobilized catalysts can also be employed to facilitate the reaction and improve product purity.

Types of Reactions:

    Oxidation: The aldehyde group in ®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

    Reduction: 2,2-Dimethyl-1,3-dioxolane-4-methanol

    Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.

Scientific Research Applications

®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving chiral aldehydes.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of ®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition, where nucleophiles attack the carbonyl carbon. This reactivity is crucial for its role as an intermediate in organic synthesis. The dioxolane ring provides stability and influences the compound’s reactivity by affecting the electronic environment of the aldehyde group.

Comparison with Similar Compounds

    (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde: The enantiomer of ®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, which has similar chemical properties but different optical activity.

    2,2-Dimethyl-1,3-dioxolane-4-methanol: A reduced form of the compound with an alcohol group instead of an aldehyde.

    2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: An oxidized form of the compound with a carboxylic acid group.

Uniqueness: ®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde is unique due to its chiral nature and the presence of both a dioxolane ring and an aldehyde group. This combination makes it a valuable intermediate in asymmetric synthesis and other applications requiring chiral aldehydes.

Properties

IUPAC Name

(4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)8-4-5(3-7)9-6/h3,5H,4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGPYVWACGYQDJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15186-48-8
Record name 15186-48-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
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Synthesis routes and methods

Procedure details

A solution of anhydrous DMSO (3.41 mL, 48 mmol) in CH2Cl2 (5 mL) was added dropwise to a stirred solution of oxalyl chloride (1.92 mL, 22 mmol) in CH2Cl2 (50 mL) at −60° C. To this mixture was added a solution of (2,2-dimethyl-[1,3]dioxolan-4-yl)-methanol (2.48 mL, 20 mmol) in CH2Cl2 (10 mL). The resulting mixture was stirred for 15 min at −60° C. TEA (13.9 mL, 100 mmol) was added dropwise. The reaction mixture was then warmed to room temperature. Water (50 mL) and CH2Cl2 (50 mL) were added. The organic layer was separated and washed with water (25 mL). The aqueous layer was extracted with CH2Cl2 (3×50 mL). The organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to afford the crude 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde that was used directly without further purification.
Name
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
TEA
Quantity
13.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Reactant of Route 2
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Reactant of Route 3
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Reactant of Route 5
Reactant of Route 5
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Reactant of Route 6
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Customer
Q & A

Q1: How is (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde utilized in the synthesis of complex heterocyclic molecules?

A1: this compound serves as a crucial starting material for synthesizing enantiomerically pure heterocycles. For instance, it can undergo two consecutive selenium-promoted cyclization reactions to produce tetrahydrofuro[3,4-b]pyrans and tetrahydrofuro[3,4-b]furans as single enantiomers. [] This highlights its utility in constructing complex chiral frameworks relevant to natural product synthesis and medicinal chemistry.

Q2: Can you provide an example of a specific natural product synthesized using this compound?

A2: Researchers successfully employed this compound in the total synthesis of (4S,5S)‑4-hydroxy-γ-decalactone, a natural product found in arachnid harvestmen secretions. [] This synthesis involved several key steps, including Barbier reaction, Grignard reaction, and strategic manipulation of an olefin to construct the lactone ring. This example demonstrates the versatility of this compound in accessing diverse natural product scaffolds.

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